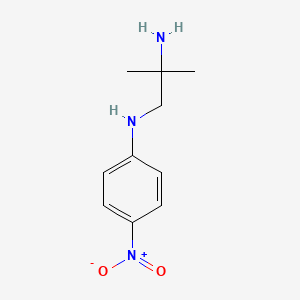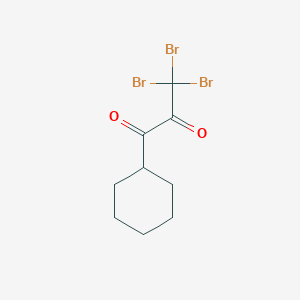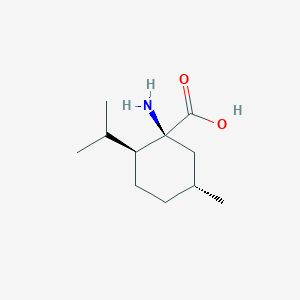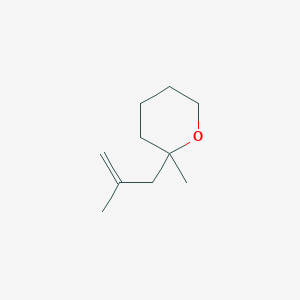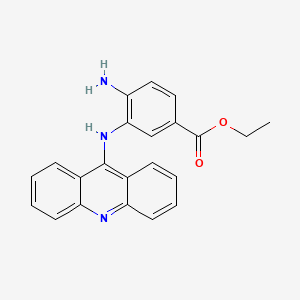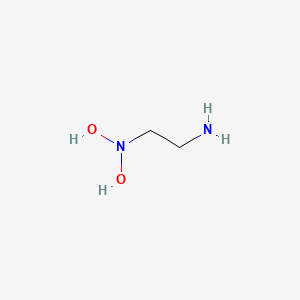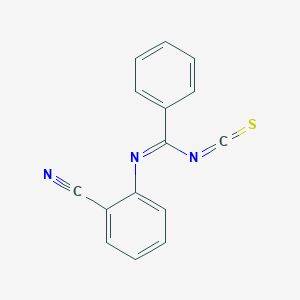
N-(2-cyanophenyl)benzimidoyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)benzimidoyl isothiocyanate is an organic compound known for its versatile reactivity and applications in organic synthesis. It is characterized by the presence of a benzimidoyl isothiocyanate group attached to a 2-cyanophenyl ring. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds, which have significant applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-cyanophenyl)benzimidoyl isothiocyanate can be synthesized through a multi-step process starting from N-(2-cyanophenyl)benzamide. The preparation involves the following steps :
Formation of Benzimidoyl Chloride: N-(2-cyanophenyl)benzamide is treated with phosphorus pentachloride (PCl5) to form the corresponding benzimidoyl chloride.
Reaction with Potassium Thiocyanate: The benzimidoyl chloride is then reacted with potassium thiocyanate (KSCN) to yield this compound.
The reaction conditions typically involve the use of solvents like ethyl acetate and require careful control of temperature and reaction time to ensure high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)benzimidoyl isothiocyanate undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in intramolecular cycloaddition reactions to form heterocyclic compounds such as quinazoline derivatives.
Substitution Reactions: The compound can react with primary and secondary amines to form thiourea derivatives.
Common Reagents and Conditions
Primary Amines: React with this compound to form thiourea derivatives.
Secondary Amines: Lead to the formation of 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas.
Major Products
Thiourea Derivatives: Formed by the reaction with primary amines.
Quinazoline Derivatives: Result from intramolecular cycloaddition reactions.
Scientific Research Applications
N-(2-cyanophenyl)benzimidoyl isothiocyanate has several applications in scientific research, particularly in the synthesis of heterocyclic compounds. These compounds are of interest due to their diverse biological activities and potential therapeutic applications :
Medicinal Chemistry: Used in the synthesis of quinazoline derivatives, which have shown various pharmacological activities such as antihypertensive, antimicrobial, and anticancer properties.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)benzimidoyl isothiocyanate involves its reactivity towards nucleophiles. The compound’s isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by amines, leading to the formation of thiourea derivatives . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
N-(2-cyanophenyl)benzimidoyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl Isothiocyanate: Similar in reactivity but lacks the cyano and benzimidoyl groups, making it less versatile in certain synthetic applications.
Benzyl Isothiocyanate: Another isothiocyanate derivative with different reactivity patterns due to the presence of a benzyl group instead of a cyano group.
The uniqueness of this compound lies in its ability to form a wide range of heterocyclic compounds through cycloaddition and substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
400053-00-1 |
|---|---|
Molecular Formula |
C15H9N3S |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)benzenecarboximidoyl isothiocyanate |
InChI |
InChI=1S/C15H9N3S/c16-10-13-8-4-5-9-14(13)18-15(17-11-19)12-6-2-1-3-7-12/h1-9H |
InChI Key |
RKDWFDXGHWASLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2C#N)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


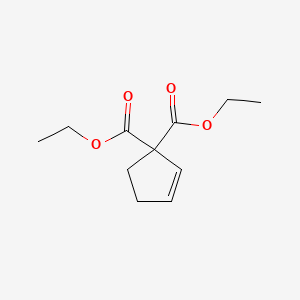
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
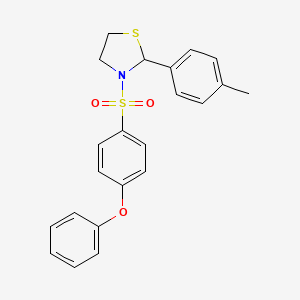
silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
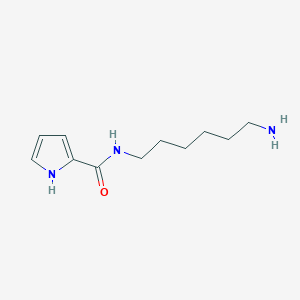
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)

